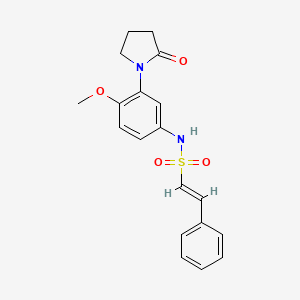

![molecular formula C18H18N2O2 B2937323 N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922904-69-6](/img/structure/B2937323.png)

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

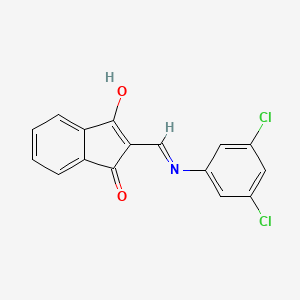

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C18H18N2O2. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting blood coagulation pathways .

Wirkmechanismus

Target of Action

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which leads to blood clotting. By inhibiting factor Xa, apixaban prevents thrombin generation and thrombus development .

Mode of Action

Apixaban acts as a competitive inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition reduces thrombin generation and thus, prevents blood clot formation .

Biochemical Pathways

The primary biochemical pathway affected by apixaban is the coagulation cascade. By inhibiting factor Xa, apixaban disrupts the conversion of prothrombin to thrombin, thereby reducing thrombin generation . This results in an overall decrease in blood clot formation, which is beneficial in conditions where there is a risk of thrombosis or embolism .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a rapid onset and offset of action, with linear pharmacokinetics . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human factor Xa .

Result of Action

The molecular and cellular effects of apixaban’s action primarily involve the reduction of thrombin generation and prevention of blood clot formation . This can result in a decreased risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

Action Environment

The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics due to potential drug-drug interactions . Furthermore, patient-specific factors such as age, body weight, and renal function can also affect the pharmacokinetics and pharmacodynamics of apixaban .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-chloronitrobenzene with piperidine, followed by a series of steps to introduce the benzamide group. One practical method involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of mild conditions and simple purification techniques, such as slurry or recrystallization, are common to avoid the need for column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form lactams.

Reduction: Nitro groups can be reduced to amines.

Substitution: Halogenated precursors can undergo nucleophilic substitution to introduce the piperidinyl group.

Common Reagents and Conditions

Oxidation: Sodium chlorite under a CO2 atmosphere.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using piperidine.

Major Products Formed

The major products formed from these reactions include various intermediates that can be further functionalized to produce pharmaceutical agents, such as apixaban .

Wissenschaftliche Forschungsanwendungen

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is used extensively in scientific research, particularly in the development of anticoagulant drugs. It serves as a key intermediate in the synthesis of apixaban, a direct inhibitor of activated factor X (FXa). This compound is also used in the study of blood coagulation pathways and the development of new therapeutic agents targeting these pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Apixaban: A direct inhibitor of FXa with a similar structure.

Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar pharmacological effects.

Edoxaban: A third FXa inhibitor with unique structural features.

Uniqueness

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical reactions and form stable intermediates makes it valuable in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-8-4-5-13-20(17)16-11-9-15(10-12-16)19-18(22)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAWONBXKAHDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)

![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)

![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)

![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2937263.png)